molecular formula C23H22N4O3S B6550988 N-(2-ethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040638-19-4

N-(2-ethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6550988
CAS No.: 1040638-19-4
M. Wt: 434.5 g/mol
InChI Key: UEFCFEMQWYHGCQ-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidine core substituted with a 3-methyl group at position 3, a 4-oxo group, and a phenyl ring at position 5. The sulfanyl (-S-) bridge at position 2 connects the heterocycle to an acetamide moiety, which is further substituted with a 2-ethoxyphenyl group.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-3-30-18-12-8-7-11-17(18)25-19(28)14-31-23-26-20-16(15-9-5-4-6-10-15)13-24-21(20)22(29)27(23)2/h4-13,24H,3,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFCFEMQWYHGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo/Pyrimidine-Based Acetamides

The target compound shares a pyrrolo[3,2-d]pyrimidine core with derivatives like N-(5-fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (). Key differences include:

  • Substituent on the phenyl ring : The 2-ethoxyphenyl group in the target vs. 5-fluoro-2-methylphenyl in . The ethoxy group may confer greater electron-donating effects compared to fluorine, altering binding interactions.

Benzothieno/Pyrimidine and Benzofuro/Pyrimidine Derivatives

  • N-(2-Ethylphenyl)-2-{[3-(4-Methoxyphenyl)-4-Oxo-3,4,5,6,7,8-Hexahydro[1]Benzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide (): Replaces the pyrrolo-pyrimidine core with a benzothieno-pyrimidine system.
  • N-(2-Ethoxyphenyl)-2-{[3-(3-Ethoxypropyl)-4-Oxo-3,4-Dihydro[1]Benzofuro[3,2-d]Pyrimidin-2-yl]Sulfanyl}Acetamide (): Features a benzofuro-pyrimidine core with an additional 3-ethoxypropyl chain. The oxygen atom in the benzofuro ring reduces basicity compared to the pyrrolo system, which may impact solubility and target affinity .

Aryl-Substituted Acetamides with Bioactivity Data

describes compounds with 1,3,4-oxadiazole-linked acetamides (e.g., 8t , 8u ) tested for LOX, α-glucosidase, and BChE inhibition. While structurally distinct, substituent trends can be extrapolated:

  • Electron-withdrawing groups (e.g., nitro in 8v ) correlate with reduced BChE inhibition compared to electron-donating groups (e.g., methoxy in 8u ) .
  • Bulkier substituents (e.g., indole in 8t ) enhance LOX inhibition, suggesting that the target compound’s phenyl group may similarly optimize binding pockets .

Crystallographic and Conformational Insights

highlights the role of intramolecular hydrogen bonds in stabilizing folded conformations of acetamide derivatives. For example, dihedral angles between pyrimidine and phenyl rings in analogs range from 42.25° to 67.84°, influencing packing efficiency and solubility. The target compound’s 2-ethoxyphenyl group may adopt a distinct angle, affecting crystal lattice stability .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Bioactivity/Properties Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 2-ethoxyphenyl, 3-methyl, 7-phenyl ~468.5 (estimated) N/A (data not provided)
N-(5-Fluoro-2-methylphenyl)-... () Pyrrolo[3,2-d]pyrimidine 5-fluoro-2-methylphenyl, 3-methylbutyl ~521.6 (estimated) N/A
N-(2-Ethylphenyl)-2-{[3-(4-Methoxyphenyl)... () Benzothieno[2,3-d]pyrimidine 2-ethylphenyl, 4-methoxyphenyl ~499.1 (CAS data) N/A
N-(2-Ethoxyphenyl)-2-{[3-(3-Ethoxypropyl)... () Benzofuro[3,2-d]pyrimidine 2-ethoxyphenyl, 3-ethoxypropyl 481.57 Available: 34 mg (screening inventory)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t, ) 1,3,4-Oxadiazole 5-chloro-2-methylphenyl, indole 428.5 LOX inhibition: 72% at 100 µM

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